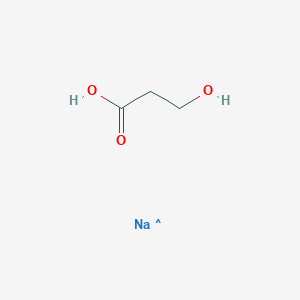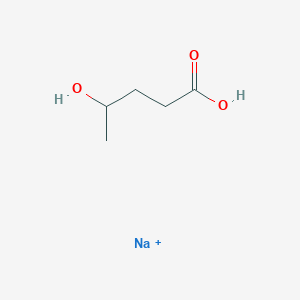
3-Hydroxypropionic Acid (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Upon distillation, it dehydrates to form acrylic acid , which is why it is occasionally referred to as hydracrylic acid .
3-Hydroxypropionic acid: ) is a carboxylic acid belonging to the class of . It exists as an acidic, viscous liquid with a . The compound is highly soluble in water and also exhibits solubility in ethanol and diethyl ether.
Preparation Methods
Base-induced hydration of acrylic acid followed by reacidification: This method yields 3-hydroxypropionic acid.
Cyanation of ethylene chlorohydrin followed by hydrolysis of the resulting nitrile: Another synthetic route.
Hydrolysis of propiolactone: Yet another approach.
Propiolactone: , the dehydrated derivative of 3-hydroxypropionic acid, can be produced by the reaction of ketene and formaldehyde .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypropionic acid can undergo various reactions, including , , and .
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve , while reduction could utilize .
Major Products: The products formed from these reactions vary, but they often include derivatives of 3-hydroxypropionic acid.
Scientific Research Applications
Mechanism of Action
- The specific molecular targets and pathways through which 3-hydroxypropionic acid exerts its effects depend on the context of its application. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds: While 3-hydroxypropionic acid shares some features with other carboxylic acids (e.g., acetic acid, glycolic acid, and lactic acid), its unique properties make it valuable for specific applications.
Properties
Molecular Formula |
C3H6NaO3 |
|---|---|
Molecular Weight |
113.07 g/mol |
InChI |
InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6); |
InChI Key |
UPVZCLGOSXYNTB-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[6-(4-fluoro-3-{2-[3-(trifluoromethyl)phenyl]acetamido}phenoxy)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B10815241.png)
![2-[4-(7-Methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-phenylacetamide](/img/structure/B10815252.png)
![4-({5-chloro-4-[(cis-4-hydroxy-4-methylcyclohexyl)oxy]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}amino)-N,N-dimethyl-3-{[(2R)-1,1,1-trifluoropropan-2-yl]oxy}benzamide](/img/structure/B10815259.png)
![5-(3,4-dimethoxyphenyl)-3-(2-pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10815262.png)
![4-[4-(8-methoxy-2,4-dioxo-3-propylpurino[7,8-a]pyridin-1-yl)butylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B10815264.png)



![5-[5-[2-amino-3-(1H-indol-3-yl)propoxy]pyridin-3-yl]-3-(furan-2-ylmethylidene)-1H-indol-2-one](/img/structure/B10815276.png)



